

# Bafilomycin Class of Antibiotics: An In-depth Technical Guide

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## Compound of Interest

Compound Name: PC-766B

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## Abstract

The bafilomycins are a family of macrolide antibiotics derived from various *Streptomyces* species.<sup>[1]</sup> First isolated in 1983, this class of compounds has garnered significant attention within the scientific community due to its potent and specific inhibition of vacuolar-type H<sup>+</sup>-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.<sup>[2][3]</sup> This inhibitory action disrupts a multitude of cellular processes, most notably autophagy and lysosomal function, leading to a wide array of biological activities including anti-tumor, anti-fungal, anti-parasitic, and immunosuppressant effects.<sup>[1]</sup> Bafilomycin A1 is the most extensively studied member of this class and serves as a vital tool in cell biology research to investigate the roles of V-ATPase and autophagy in various physiological and pathological conditions.<sup>[1]</sup> This technical guide provides a comprehensive overview of the bafilomycin class of antibiotics, detailing their mechanism of action, chemical properties, biological activities, and experimental applications.

## Introduction

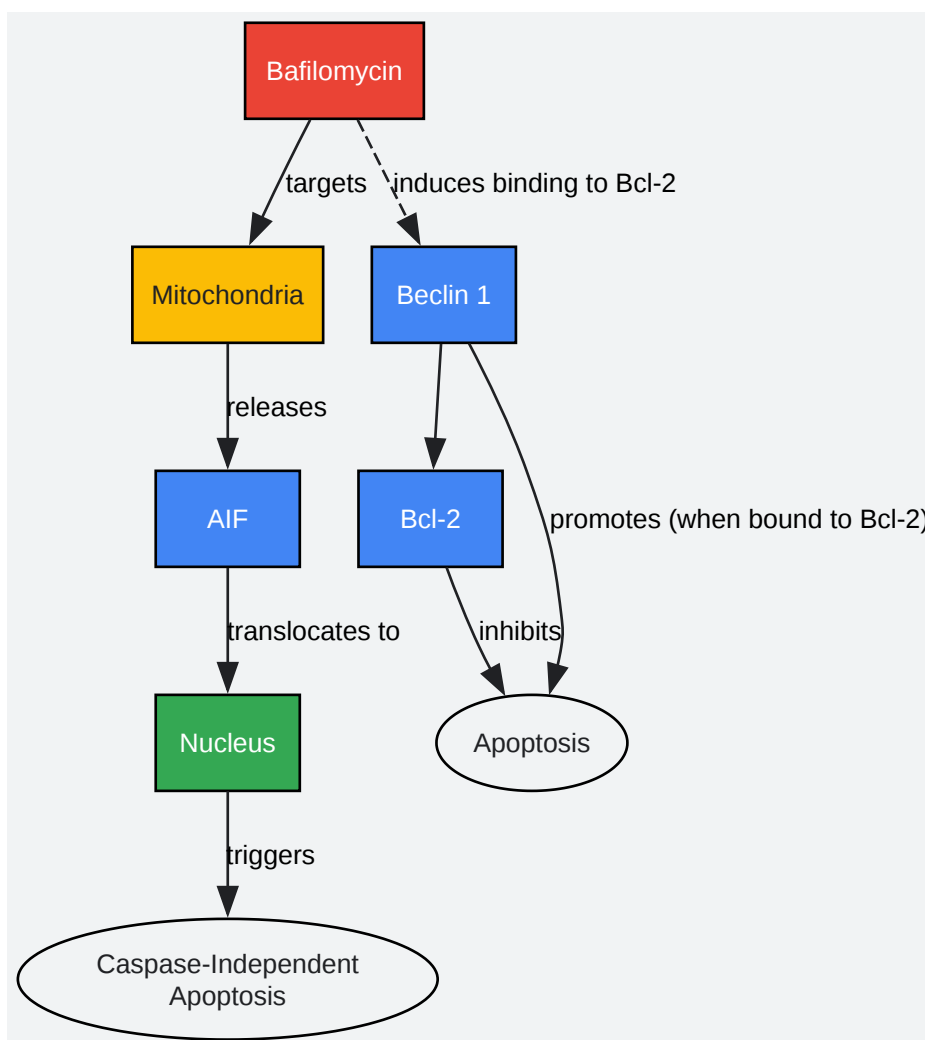
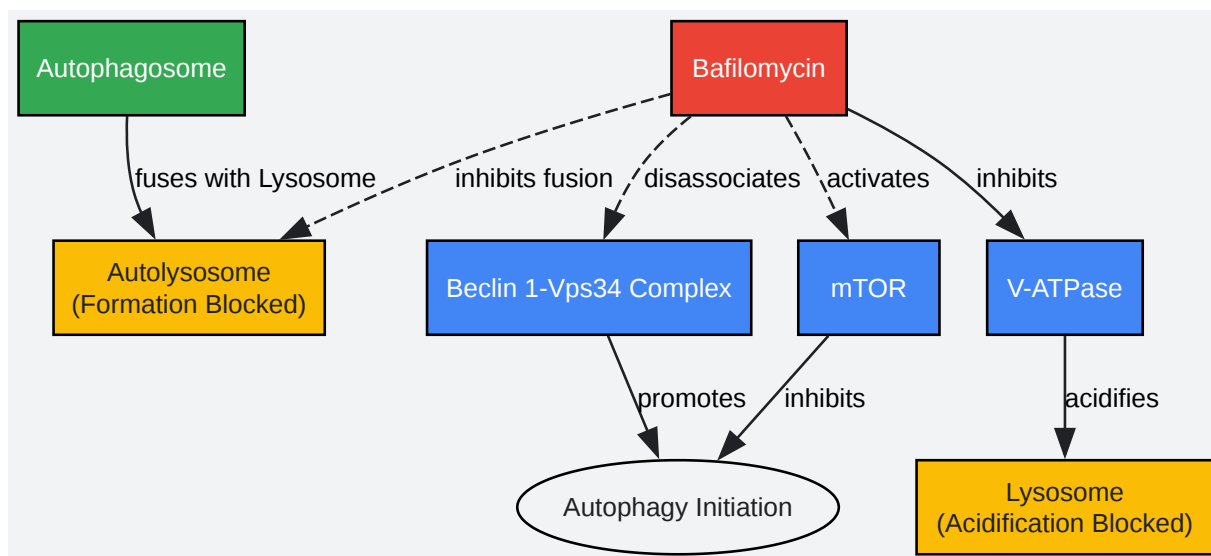
Bafilomycins are characterized by a 16-membered lactone ring structure. Their discovery stemmed from screenings for microbial secondary metabolites with specific biological activities. While initially identified for their antibiotic properties against Gram-positive bacteria and fungi, their profound impact on eukaryotic cells through V-ATPase inhibition has become the primary focus of research. This guide will delve into the technical aspects of bafilomycins, providing

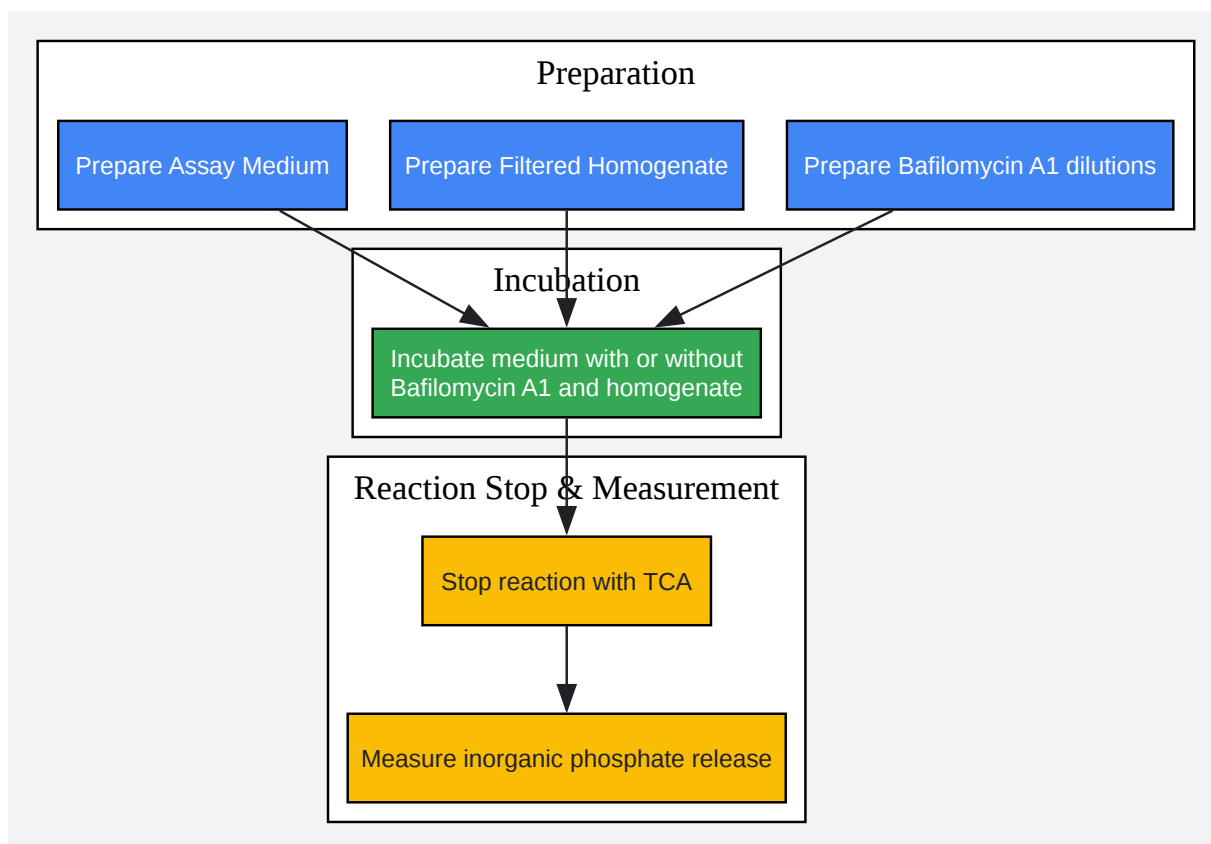
researchers with the necessary information to effectively utilize these compounds in their studies.

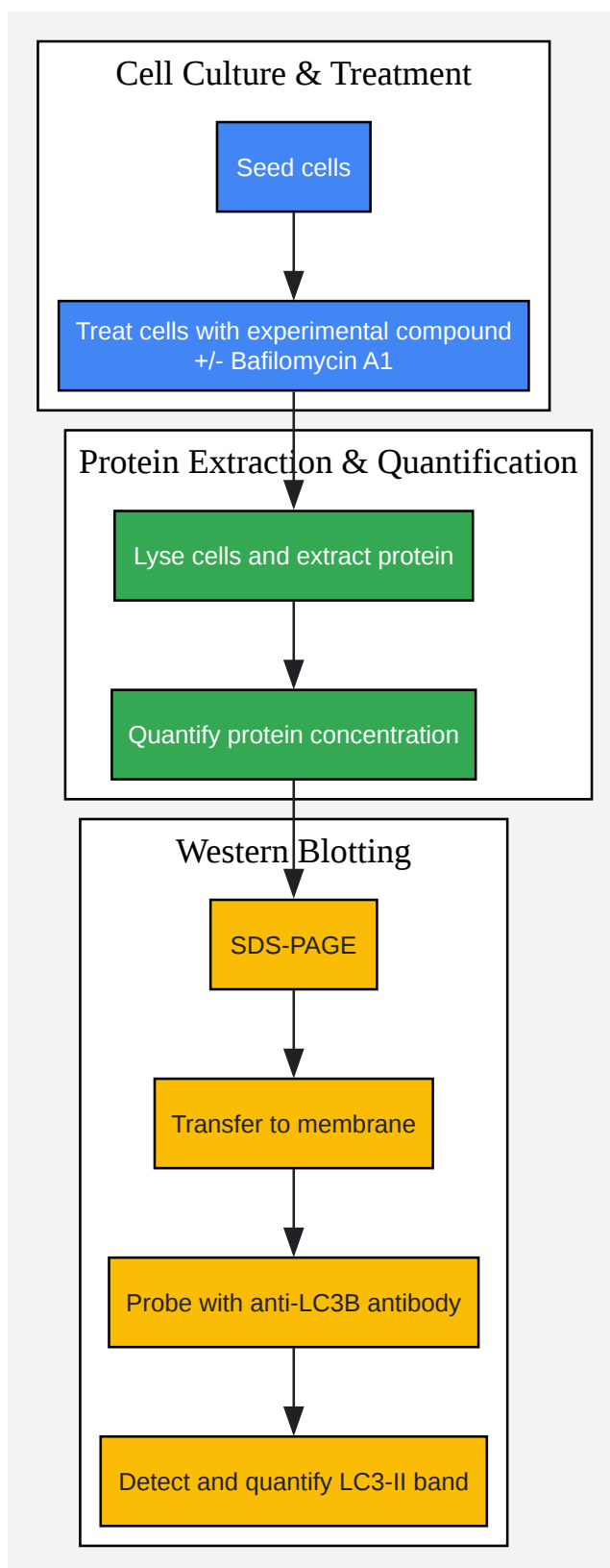
## Chemical Structure and Properties

The core chemical structure of bafilomycins is a 16-membered macrolide lactone ring. Variations in the side chains attached to this ring give rise to the different members of the bafilomycin family, such as Bafilomycin A1, A2, B1, B2, C1, and C2. Bafilomycin A1, the most prominent analog, has the chemical formula  $C_{35}H_{58}O_9$  and a molecular weight of 622.83 g/mol .

Structure of Bafilomycin A1:







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## References

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- To cite this document: BenchChem. [Bafilomycin Class of Antibiotics: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10769649#bafilomycin-class-of-antibiotics-explained\]](https://www.benchchem.com/product/b10769649#bafilomycin-class-of-antibiotics-explained)

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